molecular formula C18H27N3O B15201320 1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol

1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol

Cat. No.: B15201320
M. Wt: 301.4 g/mol
InChI Key: PUQVMFURDCZGGP-UHFFFAOYSA-N
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Description

1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the field of central nervous system (CNS) drug discovery. Its molecular structure incorporates two privileged pharmacophores: a piperazine ring and a 2,3,5-trimethylindole group. The piperazine scaffold is extensively documented in scientific literature as a biologically active moiety, frequently associated with a broad spectrum of pharmacological activities, including action as an antidepressant, antipsychotic, and anxiolytic agent . Piperazine derivatives are commonly investigated for their high affinity for various neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, which are key targets for neuropsychiatric disorders . The indole nucleus is another structure prevalent in many biologically active molecules and pharmaceuticals. Researchers may find this compound particularly valuable for designing and synthesizing new analogs to study structure-activity relationships (SAR), optimize binding affinity for specific receptor subtypes, and develop potential therapeutic agents with a dual mode of action, such as serotonin reuptake inhibition and 5-HT1A receptor antagonism . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

1-piperazin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol

InChI

InChI=1S/C18H27N3O/c1-13-4-5-18-17(10-13)14(2)15(3)21(18)12-16(22)11-20-8-6-19-7-9-20/h4-5,10,16,19,22H,6-9,11-12H2,1-3H3

InChI Key

PUQVMFURDCZGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCNCC3)O

Origin of Product

United States

Biological Activity

1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol, a compound with the CAS number 1171934-71-6, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 302.42 g/mol
  • LogP : 1.83266
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 4

Biological Activity Overview

This compound has been studied for various biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, a study synthesized various piperazine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting a potential role for similar structures like this compound in combating resistant bacterial strains .

Neuroprotective Effects

Research into the neuroprotective effects of indole derivatives has shown promising results. Indoles are known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. The compound's structural similarity to known neuroprotective agents suggests it may also exhibit such properties. Studies evaluating the interaction of indole derivatives with serotonin receptors have demonstrated their potential in modulating neurological conditions .

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the efficacy of various piperazine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), several compounds were found to outperform traditional antibiotics like ampicillin. Although specific data for this compound was not highlighted, its structural characteristics suggest it could exhibit similar or enhanced antibacterial activity .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological assessment of indole derivatives indicated that compounds structurally related to this compound could positively affect serotonin receptor activity. This interaction is crucial for developing treatments for depression and anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
1-Piperazinyl derivative AAntibacterialStaphylococcus aureus
Indole derivative BNeuroprotectiveSerotonin receptors
Piperazine derivative CAntifungalCandida albicans
Indole derivative DAnti-inflammatoryCytokine pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol

The closest structural analog is 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol (C₁₇H₂₅N₃O, MW 287.4 g/mol) . The primary distinction lies in the substitution pattern on the indole ring: the target compound has 2,3,5-trimethyl groups, while the analog has 2,3-dimethyl groups. This difference impacts molecular weight, lipophilicity, and steric effects (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Target Compound (2,3,5-Trimethyl) Analog (2,3-Dimethyl)
Molecular Formula C₁₈H₂₇N₃O C₁₇H₂₅N₃O
Molecular Weight (g/mol) 301.4 287.4
Indole Substitution Pattern 2,3,5-Trimethyl 2,3-Dimethyl
Calculated LogP* ~3.1 (estimated) ~2.8 (estimated)
Purity (Minimum) Not reported ≥95%

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Implications of Structural Differences:

Steric Effects : The 5-methyl group on the indole ring may hinder interactions with planar binding sites (e.g., enzyme active sites or receptors), altering selectivity compared to the dimethyl analog.

Research Findings and Limitations
  • Catalytic Applications: While unrelated to the target compound, propan-2-ol (a component of both molecules) has been studied as a solvent or reductant in Meerwein-Ponndorf-Verley (MPV) reactions. For example, mixed oxide catalysts achieved ≤40% conversion of cinnamaldehyde to cinnamyl alcohol using propan-2-ol .
  • Pharmacological Data Gap: No direct studies on the target compound’s biological activity were identified. Piperazine-indole hybrids are often explored for serotonin or dopamine receptor modulation, but substituent patterns critically influence efficacy. The trimethyl variant’s bulkier structure may reduce affinity for certain receptors compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol?

  • Methodology : The synthesis typically involves alkylation of a piperazine derivative with a propanol-containing intermediate. For example, 3-(4-substituted-piperazin-1-yl)propan-2-ol intermediates can be synthesized via nucleophilic substitution using 1-bromo-2-propanol under basic conditions (e.g., sodium hydride). Subsequent coupling with a trimethylindole moiety is achieved through SN2 reactions or Mitsunobu coupling .
  • Characterization : Confirmation of structure requires elemental analysis, IR (to identify hydroxyl and amine groups), 1H^1 \text{H} NMR (to resolve piperazine and indole proton environments), and 13C^{13} \text{C} NMR (to confirm carbon connectivity) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry, as demonstrated in related piperazine-indole derivatives .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Vesicle-based assays (e.g., cytosolic phospholipase A2α inhibition) using radiolabeled substrates to measure IC50_{50} values .
  • Cellular Assays : Platelet aggregation studies or antifungal susceptibility testing in fungal cultures (e.g., MIC determination via broth microdilution) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on indole or piperazine) influence biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Indole Modifications : Adding electron-withdrawing groups (e.g., Cl, CF3_3) at the 2-, 3-, or 5-positions of indole enhances receptor binding affinity. For example, trifluoromethyl groups improve metabolic stability .
  • Piperazine Substitutions : Bulky aryl groups (e.g., 3-chlorophenyl) on piperazine increase selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
    • Case Study : In cPLA2_2α inhibitors, replacing a phenoxy group with a methylcarboxylate on the indole moiety reduced IC50_{50} from 23 nM to 4.3 nM .

Q. What mechanisms explain contradictory data between in vitro and cellular assays?

  • Key Factors :

  • Membrane Permeability : Poor cellular uptake due to high logP (e.g., >5) can limit efficacy despite strong in vitro activity.
  • Metabolic Instability : Rapid hepatic metabolism (e.g., CYP450-mediated oxidation) may reduce bioavailability.
    • Resolution : Use prodrug strategies (e.g., esterification of the hydroxyl group) or incorporate deuterium at metabolic hotspots to enhance stability .

Q. How can molecular docking predict interactions with target receptors or enzymes?

  • Protocol :

Target Selection : Use crystallographic data (e.g., PDB ID 5F6K for cPLA2_2α) to model binding pockets.

Docking Software : AutoDock Vina or Schrödinger Suite with OPLS3 force field for energy minimization.

Validation : Compare predicted binding poses with experimental IC50_{50} trends from SAR studies .

Q. What crystallographic data are available for related compounds to guide structural optimization?

  • Findings : The crystal structure of 1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol (space group P21/cP2_1/c, Z=4) reveals intramolecular hydrogen bonding between the hydroxyl and piperidine nitrogen, stabilizing the conformation. This data informs steric tolerance in derivative design .

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